
4-Bromo-1-iodo-2-vinylbenzene
Übersicht
Beschreibung
4-Bromo-1-iodo-2-vinylbenzene is a useful research compound. Its molecular formula is C8H6BrI and its molecular weight is 308.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-iodo-2-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-iodo-2-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogenation Processes
Research has shown that halogenated compounds like 4-bromo-1-iodo-2-vinylbenzene can be effectively synthesized through various halogenation processes. For instance, Bovonsombat and Mcnelis (1993) demonstrated ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts, highlighting a method to produce mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Complex Organic Compounds
The compound also plays a role in the synthesis of complex organic structures. Zhang et al. (2021) demonstrated the use of α-bromoacrylic acids as C1 insertion units in palladium-catalyzed synthesis, forming diverse dibenzofulvenes. This method allows for the formation of double C(aryl)-C(vinyl) bonds, showcasing the versatility of halogenated compounds in organic synthesis (Zhang et al., 2021).
Electrochemical Reduction
Du and Peters (2010) explored the electrochemical reductions of halogenated nitrobenzenes, including the production of 1-nitro-2-vinylbenzene. Their studies contribute to understanding the electrochemical behavior of such compounds, which is crucial in various synthetic applications (Du & Peters, 2010).
Thermochemical Studies
Verevkin et al. (2015) conducted thermochemical studies on halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. Their work on experimental vapor pressures and enthalpies contributes to a deeper understanding of the physical properties of these halogenated compounds (Verevkin et al., 2015).
Polymerization Processes
The compound has also been explored in polymerization processes. For example, Kataoka and Tsuruta (1978) investigated the diethylamination and subsequent quaternization of 1,4-divinylbenzene, leading to high molecular weight polymers. Such research is critical for developing new materials with specific properties (Kataoka & Tsuruta, 1978).
Eigenschaften
IUPAC Name |
4-bromo-2-ethenyl-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYCJKGXSUTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-iodo-2-vinylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



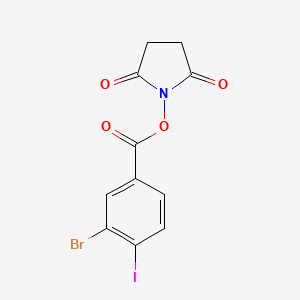
![(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266963.png)
![(NE,R)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266975.png)
![(NE,R)-N-[(4-bromo-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266982.png)
![(NE,R)-N-[(4-bromo-3-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266987.png)
![(NE,R)-N-[(5-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266994.png)
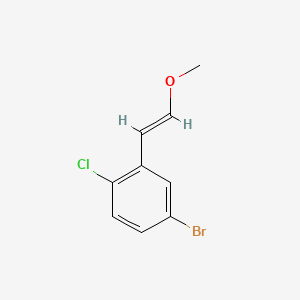
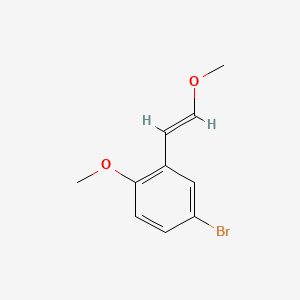
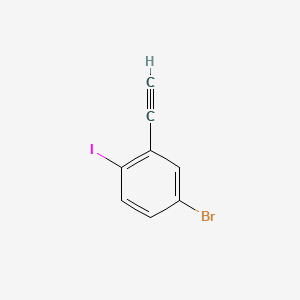
![(NE,R)-N-[(4-bromo-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267021.png)


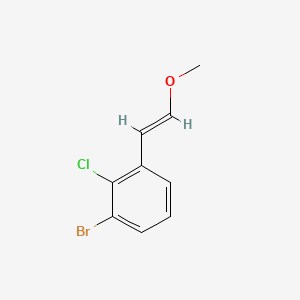
![(NE,S)-N-[(3-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267061.png)